4-{[(benzylamino)carbonothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
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Overview
Description
The compound “4-{[(benzylamino)carbonothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide” is also known as Sulfamethoxazole . It is a type of antibiotic that belongs to the class of intermediate-acting sulfonamides .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with 5-methylisoxazole-3-carboxamide as the raw material. Under the action of sodium hypochlorite, it degrades to 5-methylisoxazole-3-amine. This is then condensed with p-acetamidobenzenesulfonyl chloride to form 3-(p-acetamidobenzenesulfonamido)-5-methylisoxazole. Finally, under alkaline conditions, it is hydrolyzed to obtain 3-(p-aminobenzenesulfonamido)-5-methylisoxazole .Molecular Structure Analysis
The empirical formula of Sulfamethoxazole is C10H11N3O3S . It has a molecular weight of 253.28 . The structure of this compound can be viewed using various tools .Physical and Chemical Properties Analysis
Sulfamethoxazole has an empirical formula of C10H11N3O3S and a molecular weight of 253.28 . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.Properties
IUPAC Name |
1-benzyl-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-13-11-17(21-25-13)22-27(23,24)16-9-7-15(8-10-16)20-18(26)19-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22)(H2,19,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAPIQDRYUXBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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